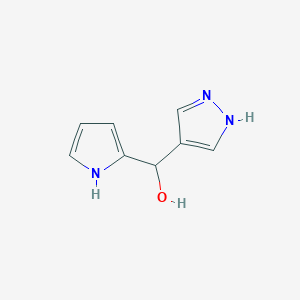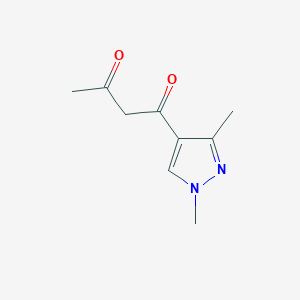
1-(1,3-dimethyl-1H-pyrazol-4-yl)butane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-Dimethyl-1H-pyrazol-4-yl)butane-1,3-dione is a heterocyclic compound featuring a pyrazole ring substituted with two methyl groups and a butane-1,3-dione moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-dimethyl-1H-pyrazol-4-yl)butane-1,3-dione typically involves the condensation of 1,3-dimethylpyrazole with a suitable diketone precursor. One common method is the Claisen condensation reaction, where 1,3-dimethylpyrazole reacts with ethyl acetate in the presence of a strong base such as sodium hydride (NaH) in an ether solvent . The choice of solvent and base is critical to achieving high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and concentration, is essential to ensure efficient and cost-effective production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1-(1,3-Dimethyl-1H-pyrazol-4-yl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: The pyrazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazoline derivatives. Substitution reactions can result in various functionalized pyrazole compounds.
Aplicaciones Científicas De Investigación
1-(1,3-Dimethyl-1H-pyrazol-4-yl)butane-1,3-dione has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and coordination chemistry ligands.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Medicine: Research explores its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Industry: It finds use in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(1,3-dimethyl-1H-pyrazol-4-yl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by forming stable complexes, thereby blocking their catalytic activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethanone: A similar compound with an ethanone moiety instead of butane-1,3-dione.
1-(1,3-Dimethyl-1H-pyrazol-4-yl)-4,4-difluoro-butane-1,3-dione: A fluorinated analog with different chemical properties.
1-(1,3-Dimethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dione: Another fluorinated derivative with unique reactivity.
Uniqueness
1-(1,3-Dimethyl-1H-pyrazol-4-yl)butane-1,3-dione stands out due to its specific substitution pattern and the presence of the butane-1,3-dione moiety. This structure imparts distinct chemical properties, making it suitable for various applications that similar compounds may not fulfill. Its ability to undergo diverse chemical reactions and form stable complexes with biological targets further highlights its uniqueness.
Propiedades
Fórmula molecular |
C9H12N2O2 |
|---|---|
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
1-(1,3-dimethylpyrazol-4-yl)butane-1,3-dione |
InChI |
InChI=1S/C9H12N2O2/c1-6(12)4-9(13)8-5-11(3)10-7(8)2/h5H,4H2,1-3H3 |
Clave InChI |
YJFFJXCMAPSFCI-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C=C1C(=O)CC(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Butyl-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13066410.png)


![(1S,2S,6R,7S,9S)-4,4-dimethyl-8-[(2-methylpropan-2-yl)oxycarbonyl]-3,5-dioxa-8-azatricyclo[5.2.1.02,6]decane-9-carboxylic acid](/img/structure/B13066430.png)

![2,5,7-Trimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13066442.png)
![4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13066443.png)
![5,6,7-Trimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B13066446.png)

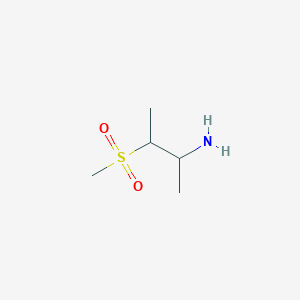
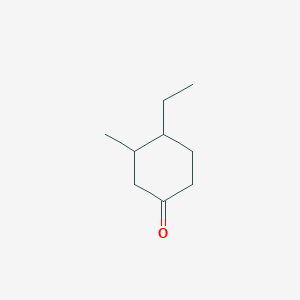
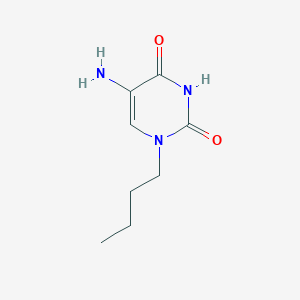
![{6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol](/img/structure/B13066482.png)
